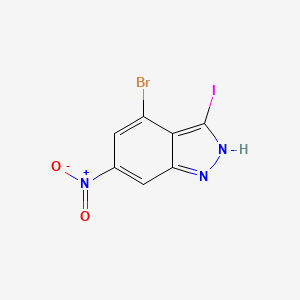
3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid (3BFICA) is a brominated fluorinated indazole-4-carboxylic acid that has been used in various scientific research applications. It is a versatile compound that has been used for a variety of purposes, including as a fluorescent label for proteins, as a fluorescent dye for cell imaging, and as a probe for the detection and quantification of various compounds. In addition, 3BFICA has been studied for its potential use in drug delivery systems, as well as for its ability to interact with enzymes and other biomolecules.
Aplicaciones Científicas De Investigación
Application in Cancer Therapy
Scientific Field
Summary of the Application
Indazole derivatives have been used in the development of tyrosine kinase fibroblast growth factor receptor (FGFR) inhibitors for cancer therapy . These inhibitors can block the signaling pathways that are often overactive in cancer cells, thereby inhibiting tumor growth .
Methods of Application
The specific methods of application would depend on the exact derivative and the type of cancer being treated. Typically, these compounds would be administered as part of a targeted therapy regimen, often in combination with other treatments .
Results or Outcomes
While the specific outcomes would depend on the individual patient and the type of cancer, FGFR inhibitors have shown promise in preclinical and clinical trials for various types of cancer .
Application in Dye-Sensitized Solar Cells (DSSCs)
Scientific Field
Material Science, Renewable Energy
Summary of the Application
Indazole is a highly conjugated molecule, which expands its applications to dye-sensitized solar cells (DSSCs) . These solar cells are a type of thin film solar cell made of a porous layer of titanium dioxide nanoparticles, covered with a molecular dye that absorbs sunlight .
Methods of Application
The indazole compound would be used as the molecular dye in the DSSC. It would be applied to the titanium dioxide layer and would absorb sunlight, creating an electric current .
Results or Outcomes
DSSCs are a promising technology for renewable energy. They are less expensive to manufacture than traditional silicon solar cells and can be made flexible and transparent .
Propiedades
IUPAC Name |
3-bromo-6-fluoro-2H-indazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrFN2O2/c9-7-6-4(8(13)14)1-3(10)2-5(6)11-12-7/h1-2H,(H,11,12)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKZOBUDXONMCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)Br)C(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrFN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646381 |
Source


|
| Record name | 3-Bromo-6-fluoro-2H-indazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid | |
CAS RN |
885522-01-0 |
Source


|
| Record name | 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885522-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-6-fluoro-2H-indazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














